molecular formula C15H11Cl2N3O B026219 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide CAS No. 82626-73-1

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide

Cat. No.: B026219
CAS No.: 82626-73-1
M. Wt: 320.2 g/mol
InChI Key: ZOUWHRHJCHJSGJ-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Chemical Reactions Analysis

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with different functional groups .

Scientific Research Applications

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

These compounds share a similar core structure but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound .

Properties

IUPAC Name

2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O/c16-10-3-1-9(2-4-10)15-12(7-13(18)21)20-8-11(17)5-6-14(20)19-15/h1-6,8H,7H2,(H2,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUWHRHJCHJSGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)Cl)CC(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20517246
Record name 2-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82626-73-1
Record name 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82626-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide
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6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide
Reactant of Route 3
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide
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6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide
Reactant of Route 5
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide
Reactant of Route 6
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide

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